N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide
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Overview
Description
N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE is a derivative of bipyridine, a class of compounds known for their versatility in coordination chemistry. This compound features a bipyridine core with a methyl group and a carboxamide functional group, making it a valuable ligand in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure . The reaction conditions often include the use of boronic esters and halogenated pyridines in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE, often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions include various substituted bipyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing catalytic activity and reactivity. The compound’s molecular targets include various enzymes and receptors, where it can modulate activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the methyl and carboxamide groups.
4,4’-Bipyridine: Another isomer with different coordination properties.
Phenanthroline: A related compound with a similar coordination chemistry profile.
Uniqueness
N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE is unique due to its specific functional groups, which enhance its binding affinity and selectivity for certain metal ions and biological targets. This makes it particularly valuable in applications requiring precise control over coordination and reactivity .
Properties
CAS No. |
78797-03-2 |
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Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H11N3S/c1-13-12(16)11-7-4-6-10(15-11)9-5-2-3-8-14-9/h2-8H,1H3,(H,13,16) |
InChI Key |
FGISKNKZGJNCTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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